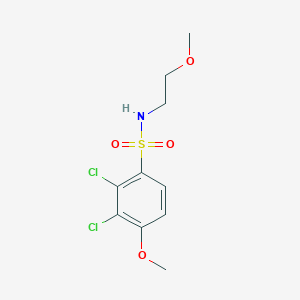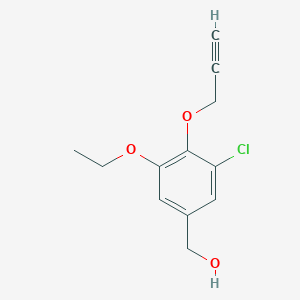![molecular formula C20H15Cl2F3N2O5S2 B425705 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B425705.png)
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and sulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common method involves the initial chlorination of a methoxy-substituted benzene ring, followed by sulfonation and subsequent coupling with a trifluoromethyl-substituted aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or blocking receptor function. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-4-methoxy-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide
- 4-methoxyphenylboronic acid
- Indole derivatives
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of chloro, methoxy, and sulfonamide groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H15Cl2F3N2O5S2 |
|---|---|
Molecular Weight |
555.4g/mol |
IUPAC Name |
2,3-dichloro-4-methoxy-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H15Cl2F3N2O5S2/c1-32-16-9-10-17(19(22)18(16)21)34(30,31)26-13-5-7-15(8-6-13)33(28,29)27-14-4-2-3-12(11-14)20(23,24)25/h2-11,26-27H,1H3 |
InChI Key |
LFGRLUBPXKQAJM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B425624.png)
![[4-(Hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetic acid](/img/structure/B425625.png)
![N-allyl-2-[(4-bromobenzoyl)amino]benzamide](/img/structure/B425628.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425629.png)

![N-cycloheptyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B425631.png)
![2-[4-bromo(phenylsulfonyl)anilino]-N-butylacetamide](/img/structure/B425632.png)
![N-(2-chlorobenzyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B425635.png)


![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N,N-diethylacetamide](/img/structure/B425638.png)
![N-[4-(acetylamino)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B425639.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-3-methylaniline](/img/structure/B425641.png)
![ethyl 2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425643.png)
